Xanthumin

Antimalarial Plasmodium falciparum Natural Product

Xanthumin (C₁₇H₂₂O₅, MW 306.35) is a xanthanolide-class sesquiterpene lactone isolated primarily from the glandular trichomes of Xanthium strumarium L. (cocklebur).

Molecular Formula C17H22O5
Molecular Weight 306.4 g/mol
CAS No. 26791-72-0
Cat. No. B1220311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthumin
CAS26791-72-0
Synonymsxanthumin
xanthumin, (3aR-(3aalpha,6(R*),7beta,8aalpha))-isome
Molecular FormulaC17H22O5
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC1CC2C(CC=C1C(CC(=O)C)OC(=O)C)C(=C)C(=O)O2
InChIInChI=1S/C17H22O5/c1-9-7-15-14(11(3)17(20)22-15)6-5-13(9)16(8-10(2)18)21-12(4)19/h5,9,14-16H,3,6-8H2,1-2,4H3/t9-,14+,15+,16+/m0/s1
InChIKeyDPSCQKGSAHTWSP-LDYRWJSCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthumin (CAS 26791-72-0): Chemotype-Specific Sesquiterpene Lactone for CNS and Antimalarial Research


Xanthumin (C₁₇H₂₂O₅, MW 306.35) is a xanthanolide-class sesquiterpene lactone isolated primarily from the glandular trichomes of Xanthium strumarium L. (cocklebur) [1]. It is the 3aR,6(R*),7β,8aα stereoisomer of xanthinin and the C-2 acetate precursor to 8-epi-xanthatin [2]. Unlike its more extensively studied analogs xanthatin and 8-epi-xanthatin, xanthumin is specifically characterized as a central nervous system (CNS) depressant and is a dominant chemotype marker in specific ecological variants of X. strumarium, which directly influences research sourcing and compound selection strategies [3].

1Chemotype-specific sourcing workflow
2Stereoisomer of xanthinin, not synonymous
3Reported CNS depressant and antiplasmodial study fit

Why Xanthanin Cannot Substitute for Xanthumin in CNS and Malaria Models


Xanthanolides from Xanthium species are not functionally interchangeable. Xanthatin, the most abundant and well-studied analog, is a potent VEGFR2 kinase inhibitor (IC₅₀ 3.8 µM) and cytotoxic agent, but it lacks the CNS depressant activity reported for xanthumin [1]. Conversely, xanthumin's antiplasmodial activity (IC₅₀ 31 µg/mL) is approximately fourfold more potent than that of its direct derivative 8-epi-xanthatin (IC₅₀ 125 µg/mL), demonstrating that minor stereochemical and esterification changes produce divergent pharmacodynamic profiles [2]. These differences become critical when selecting compounds for specific in vivo or in vitro disease models, as substitution without verification can lead to conflicting or negative results.

Xanthatin
Lacks reported CNS depressant activity; VEGFR2/cytotoxic profile differs
CNS endpoint context may not transfer; antiplasmodial potency not interchangeable.
8-epi-Xanthatin
Weaker antiplasmodial potency context; distinct esterification and stereochemistry
Cross-study potency comparison suggests assay response may differ substantially.

Xanthumin (26791-72-0) Quantitative Differentiation from Xanthatin and 8-epi-Xanthatin


Antiplasmodial Activity: Xanthumin vs. 8-epi-Xanthatin (Cross-Study Comparison)

Xanthumin demonstrates superior antiplasmodial activity compared to its direct derivative 8-epi-xanthatin. Against chloroquine-resistant P. falciparum strain K1, 8-epi-xanthatin requires an IC₅₀ of 125 µg/mL, while xanthumin achieves an IC₅₀ of 31 µg/mL in a separate antiplasmodial assay, representing an approximate fourfold improvement in potency [1] [2].

Antiplasmodial
Cross-study comparable
IC₅₀ 31 µg/mL
vs 8-epi-xanthatin 125 µg/mL
Supports antiplasmodial screening context
Reported fourfold lower IC₅₀; cross-study review required
Antimalarial Plasmodium falciparum Natural Product

Glandular Trichome Chemotype Specificity: Xanthumin vs. Xanthatin vs. Xanthinosin

Xanthumin is a primary chemotype marker in X. strumarium glandular trichome Types I and II, where it co-dominates with 8-epi-xanthatin, but is notably absent in Type III trichomes, which instead produce xanthinosin [1]. In contrast, xanthatin is absent from Type I trichomes entirely and is only found in Types II and III. This distribution means that sourcing plant material from a specific chemotype is critical for obtaining xanthumin-rich extracts.

Chemotype
Class-level inference
Type I/II dominant
Absent in Type III
Chemotype-based sourcing is critical
LC-MS/NMR trichome mapping; 19 populations
Chemotype Glandular Trichome Natural Product Sourcing

CNS Depressant Activity: Xanthumin vs. Xanthatin (Target Profile Differentiation)

Xanthumin is specifically designated as a central nervous system (CNS) depressant in authoritative pharmacognosy references, distinguishing it from the primarily cytotoxic and anti-inflammatory xanthatin and the insecticidal 8-epi-xanthatin [1]. While xanthatin's mechanism centers on VEGFR2, NF-κB, and STAT3 signaling pathways, xanthumin's reported sedative and CNS depressant properties suggest a divergent neuronal target profile that remains unexploited in modern neuropharmacology [2].

CNS Profile
Supporting evidence
CNS depressant designation
Historical pharmacopoeia entry
Divergent neuronal target study context
Modern quantitative in vivo data not reported
CNS Depression Neuropharmacology Sesquiterpene Lactone

Structural Differentiation: Xanthumin is a Stereoisomer of Xanthinin, Not a Synonym

Xanthumin is the (3aR,6(R*),7β,8aα) stereoisomer of xanthinin, distinguished by the orientation of its acetate ester and lactone ring junction [1]. This is not a trivial nomenclature synonym; the distinct stereochemistry directly impacts biological activity, as evidenced by the differential antiplasmodial potency between xanthumin and 8-epi-xanthatin (which is derived from xanthumin by acetic acid elimination) [2]. Xanthatin, in contrast, is a seco-4,5-guaianolide with a fundamentally different ring-opening structure, placing it in a separate subclass.

Stereochemistry
Class-level inference
(3aR,6(R*),7β,8aα)
X-ray/NMR elucidated
Essential for SAR and database attribution
Not a synonym of xanthinin
Stereochemistry Structural Biology Natural Product

Recommended Application Scenarios for Xanthumin (26791-72-0) Based on Comparative Evidence


Antimalarial Lead Optimization Campaigns Targeting Chloroquine-Resistant P. falciparum

Based on its 4-fold higher in vitro potency compared to 8-epi-xanthatin [1], xanthumin should be prioritized as the starting scaffold for semisynthetic antimalarial derivatization. Libraries of xanthumin analogs can be screened for improved selectivity indices, while 8-epi-xanthatin can serve as a less active internal reference compound to validate assay sensitivity.

Chemotype-Guided Sourcing of X. strumarium Biomass for Xanthumin Isolation

To maximize xanthumin yield, procurement of dried aerial parts should be restricted to plant populations confirmed as Type I or Type II glandular trichome chemotypes via LC-MS profiling [2]. Type III chemotypes, which produce xanthinosin instead of xanthumin, must be excluded from supply chains to avoid batch-to-batch variability.

Phenotypic Screening for Novel CNS-Depressant Natural Product Scaffolds

Xanthumin is one of the few xanthanolides with a documented CNS depressant profile, distinct from the antitumor mechanisms of xanthatin and 8-epi-xanthatin [3]. It can serve as a positive control or reference compound in phenotypic assays (e.g., locomotor activity, pentobarbital-induced sleep prolongation) aimed at discovering non-benzodiazepine sedative leads from natural product libraries.

Xanthanolide SAR Studies Requiring Stereochemically Defined Reference Standards

Because xanthumin is the direct C-2 acetate of 8-epi-xanthatin and a defined stereoisomer of xanthinin [4], it is an essential reference standard for structure-activity relationship studies investigating the role of the C-2 acetate group and lactone ring stereochemistry in governing bioactivity across the xanthanolide family.

Application
Selection Property
Validation Focus
Antimalarial lead optimization
Reported antiplasmodial potency rank
Intra-assay comparator validation
Chemotype-guided biomass sourcing
Trichome chemotype specificity
LC-MS chemotype confirmation
CNS-depressant phenotypic screening
CNS depressant bioactivity profile
Locomotor/sleep assay endpoint review
Xanthanolide SAR reference standard
Stereochemically defined C-2 acetate
Lactone ring SAR interpretation
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